molecular formula C14H12N2O5S2 B241177 Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No. B241177
M. Wt: 352.4 g/mol
InChI Key: GEDDPWJDANKOLE-XFFZJAGNSA-N
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Description

Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and anticancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to inhibit the growth of bacterial cells by disrupting their cell wall and membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments is its potent antimicrobial and anticancer properties. The compound can be used to test the efficacy of various drugs and treatments against cancer and bacterial infections. However, one of the limitations of using Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One potential direction is to further investigate the mechanism of action of the compound and identify the specific enzymes that it targets. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another potential direction is to investigate the potential applications of Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound with promising applications in various fields of scientific research. The compound exhibits potent antimicrobial and anticancer properties and has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells. The complex synthesis method and specialized equipment required for its production are limitations, but the compound's potential benefits make it a promising area of research for the future.

Synthesis Methods

The synthesis of Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form 5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The second step involves the reaction of the obtained product with methyl acrylate to form Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. The synthesis method is complex and requires careful attention to detail to obtain a pure product.

Scientific Research Applications

Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate exhibits potent antimicrobial and anticancer properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C14H12N2O5S2

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C14H12N2O5S2/c1-8(13(18)21-2)15-12(17)11(23-14(15)22)7-9-4-3-5-10(6-9)16(19)20/h3-8H,1-2H3/b11-7-

InChI Key

GEDDPWJDANKOLE-XFFZJAGNSA-N

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S

SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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